molecular formula C17H17NO3S B2616502 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene CAS No. 341966-76-5

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene

Cat. No.: B2616502
CAS No.: 341966-76-5
M. Wt: 315.39
InChI Key: RBJRCOJXLAWCHM-WOJGMQOQSA-N
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Description

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a thiophene ring, a heterocyclic scaffold widely recognized for its versatile biological activities. Thiophene derivatives are frequently investigated as core structures in the development of new anti-infective agents. Some derivatives have shown promising activity against challenging pathogens like Mycobacterium tuberculosis , acting as prodrugs that are activated by bacterial nitroreductase enzymes . Furthermore, thiophene-based compounds are known to exhibit significant anti-inflammatory properties and can influence various inflammatory mechanisms . The presence of the cyclopropyl and methoxyphenyl groups in its structure may contribute to its overall stereoelectronic properties, which can be critical for interacting with biological targets. Researchers value this compound for its potential to be developed into novel therapeutic agents for treating inflammatory diseases, infections, and cancer, due to the high chemical stability and good cell membrane penetration typical of thiophene derivatives . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-11(18-21-17(19)16-4-3-9-22-16)14-10-15(14)12-5-7-13(20-2)8-6-12/h3-9,14-15H,10H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJRCOJXLAWCHM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CS1)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CS1)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agrochemical Derivatives

  • E,Z-Trifloxystrobin (CAS 141493-03-0): This fungicide shares structural motifs with the target compound, including methoxyimino and aromatic groups. However, E,Z-Trifloxystrobin incorporates a trifluoromethylphenyl group and a methyl ester, enhancing its lipophilicity and fungal membrane penetration.
Compound Molecular Formula Molecular Weight Key Features Application
Target Compound C₁₈H₁₇NO₄S 315.08 Thiophene, cyclopropane, 4-MeOPh Antineoplastic*
E,Z-Trifloxystrobin C₂₀H₁₉F₃N₂O₄ 408.37 Trifluoromethylphenyl, methoxyimino Fungicide

Cyclopropane-Containing Analogues

  • 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime (CAS 478262-65-6): This analogue replaces the thiophene core with a fluorobenzyl oxime group. The absence of sulfur and presence of fluorine may reduce π-π stacking interactions but improve metabolic stability. Both compounds share the 4-methoxyphenyl-cyclopropane motif, suggesting cyclopropane’s role in stabilizing conformational geometry for target binding .
Compound Molecular Formula Molecular Weight Key Features Application
Target Compound C₁₈H₁₇NO₄S 315.08 Thiophene, carbonyloxyamino linker Antineoplastic*
Fluorobenzyl Oxime Analogue C₁₉H₂₀FNO₂ 313.37 Cyclopropane, fluorobenzyl oxime Not specified

Thiophene Derivatives in Pharmaceuticals

Compared to simpler thiophene derivatives (e.g., 2-acetylthiophene), the target compound’s cyclopropane and carbonyloxyamino groups likely reduce electrophilicity, mitigating toxicity risks while enhancing target specificity.

Research Findings and Trends

  • Structural Trends : Cyclopropane rings are prevalent in bioactive molecules due to their strain-induced reactivity and ability to mimic transition states . The target compound’s cyclopropane may enhance binding to enzymes or receptors involved in cancer pathways.
  • Toxicity Considerations : Thiophene derivatives’ bioactivation to epoxides or sulfoxides can cause hepatotoxicity . However, the target compound’s substituents may redirect metabolism toward less reactive pathways, as inferred from its antineoplastic classification .

Biological Activity

The compound 2-{[({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene , with the CAS number 341966-76-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is C17H17NO3SC_{17}H_{17}NO_{3}S, and it has a molecular weight of 315.39 g/mol . This compound is characterized by a thiophene ring, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)Reference
Compound AHT-29 (Colon Cancer)10.5
Compound BMDA-MB-231 (Breast Cancer)12.3
This compoundTBDTBDTBD

These results suggest that the presence of the 4-methoxyphenyl group may enhance the cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this structure have demonstrated antimicrobial activity. A study evaluating various derivatives found that certain analogs exhibited significant inhibition against pathogenic bacteria and fungi, indicating potential for development as antimicrobial agents.

The proposed mechanism of action for This compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could contribute to their overall efficacy in reducing oxidative stress in cells.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives similar to This compound on various cancer cell lines. The findings indicated that these compounds significantly inhibited cell growth and induced apoptosis in treated cells.

Study 2: Antimicrobial Screening

Another research project focused on the antimicrobial properties of thiophene-based compounds, including this specific derivative. The results highlighted effective inhibition against several bacterial strains, suggesting potential applications in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
Reactant of Route 2
Reactant of Route 2
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene

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